2,5-Heptanedione

Beschreibung

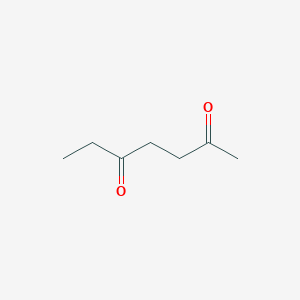

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

heptane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(9)5-4-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRGPAAXHOTBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073272 | |

| Record name | 2,5-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-51-1 | |

| Record name | 2,5-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8A88O1MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Heptanedione

Established Synthetic Pathways

The synthesis of 2,5-heptanedione can be achieved through several established chemical transformations. These methods often involve the manipulation of carbon chains and functional group interconversions to construct the characteristic γ-diketone structure.

Oxidation Reactions for this compound Synthesis

Oxidation reactions provide a route to synthesize this compound, typically by converting suitable precursors containing alcohol or alkene functionalities into ketone groups. One approach involves the oxidation of 2,5-heptanediol derivatives. benchchem.com Transition metal catalysts can be employed for the selective oxidation of primary and secondary alcohol groups in 2,5-heptanediol. benchchem.com Chromium-based oxidants, such as CrO₃ in acidic media, can facilitate this conversion through a protonation-oxidation mechanism. benchchem.com However, the scalability of this method can be limited by environmental concerns and potential side reactions like over-oxidation to carboxylic acids. benchchem.com More recent advancements in this area utilize catalytic systems involving ruthenium or palladium nanoparticles under milder conditions. benchchem.com For instance, a study demonstrated the synthesis of this compound with a 78% yield at 40°C using RuCl₃·nH₂O with NaIO₄ as a co-oxidant, which helped to minimize byproduct formation. benchchem.com This reaction is proposed to proceed via a radical intermediate. benchchem.com

Condensation Reactions in this compound Production

Condensation reactions, particularly cross-aldol condensation, offer a modular strategy for the synthesis of this compound by constructing the diketone backbone from smaller carbonyl compounds. benchchem.com A representative example involves the base-catalyzed condensation between acetone (B3395972) and methyl isoamyl ketone. benchchem.com Using a base like sodium hydroxide (B78521) (10% w/v) in ethanol (B145695) under reflux conditions promotes the formation of enolates, followed by nucleophilic attack and dehydration. benchchem.com This method has been reported to yield this compound with 65% efficiency after purification. benchchem.com Challenges in this approach include controlling regioselectivity and minimizing competing self-condensation reactions. benchchem.com Steric hindrance from bulky substituents can help direct the reaction towards the desired 2,5-adduct. benchchem.com Computational studies using density functional theory (DFT) suggest that transition states favoring the 2,5-configuration are energetically more favorable. benchchem.com

Another relevant condensation strategy involves the intramolecular aldol (B89426) cyclization of this compound itself, which can yield enone products. benchchem.combrainly.com Treatment with aqueous NaOH, for example, can produce a mixture of two enone products, typically in a 9:1 ratio. benchchem.combrainly.com This reaction involves several steps, including proton transfer and the formation of enolate intermediates. brainly.combrainly.com

Conversion of Nitro Compounds to Carbonyls via Ozonolysis of Nitronates

The conversion of nitro compounds to carbonyls through the ozonolysis of nitronates is an established method for synthesizing ketones, including this compound. orgsyn.orgorgsyn.org This approach involves treating a nitro compound with a base to form a nitronate anion, which is then subjected to ozonolysis. orgsyn.orgorgsyn.org This method has been reported to yield this compound with up to 73% efficiency. benchchem.comorgsyn.org The procedure typically involves the reaction of a nitroalkane with a base, followed by the introduction of ozone. orgsyn.orgorgsyn.org For primary nitronates, careful metering of one equivalent of ozone is necessary to avoid overoxidation, while excess ozone can be used for secondary nitronates. orgsyn.orgorgsyn.org This method provides a useful route for transforming nitro groups into carbonyl functionalities. orgsyn.org

Emerging and Sustainable Synthetic Approaches

Research continues into developing more sustainable and efficient methods for synthesizing this compound, including electrochemical and biocatalytic routes.

Electrochemical Synthesis Routes

Electrochemical synthesis offers a promising avenue for the production of organic compounds, potentially providing milder reaction conditions and reducing the need for harsh chemical oxidants or reductants. While direct electrochemical synthesis of this compound is an area of ongoing exploration, related electrochemical methods for synthesizing diketones and ketoesters from malonic acid derivatives have been reported. lookchem.com These methods involve electrochemical oxidative decarboxylation and have been applied in the synthesis of compounds like cis-jasmone. lookchem.com Emerging techniques include the electrochemical oxidation of heptane (B126788) derivatives using boron-doped diamond electrodes, which have shown potential with reported Faradaic efficiency at neutral pH. benchchem.com

Biocatalytic Transformations in this compound Synthesis

Biocatalysis, utilizing enzymes or microorganisms, presents an environmentally friendly approach to chemical synthesis. While large-scale biocatalytic routes specifically for this compound are currently facing scalability limitations, research is being conducted on biocatalytic transformations that could potentially be applied to its synthesis. benchchem.com This includes investigations into engineered ketoreductases, enzymes that can catalyze the reduction of carbonyl groups, which could be relevant for the synthesis of diketones or their precursors. benchchem.comscispace.com Biocatalytic methods are being explored for the synthesis of various organic molecules, including other diketones and compounds with similar structural motifs, highlighting the potential of this field for future this compound synthesis. scispace.comnih.gov

Retrosynthetic Analyses and Precursor Strategies for this compound

Retrosynthetic analysis of this compound, a 1,4-diketone, suggests several potential disconnections and precursor molecules. One common approach for synthesizing 1,4-dicarbonyl compounds involves strategies that create the bond between the carbonyl groups or two carbons away from a carbonyl group.

A retrosynthetic disconnection of this compound can conceptually lead back to precursors such as diacetyl and pentane-1,5-diyl fragments for a convergent synthesis, or acetoacetate (B1235776) esters for a stepwise elongation approach. benchchem.com Another perspective involves recognizing the 1,4-relationship between the two carbonyl groups. This pattern can arise from reactions like the oxidation of a 1,4-diol or the alkylation of a nucleophile at the β-position of an α,β-unsaturated carbonyl, followed by further functional group transformations.

Based on these retrosynthetic considerations, several synthetic methodologies employing different precursors have been developed for the preparation of this compound.

One established method involves the ozonolysis of nitronates derived from nitroalkanes. This approach has been shown to yield this compound with notable efficiency. A detailed procedure describes the synthesis of 5-nitroheptan-2-one as a key intermediate. orgsyn.org This intermediate is prepared by the reaction of 1-nitropropane (B105015) with methyl vinyl ketone. orgsyn.org Subsequently, the nitronate derived from 5-nitroheptan-2-one undergoes ozonolysis, followed by workup, to yield this compound. orgsyn.org This specific method has reported an efficiency of up to 73% for the final ozonolysis step. orgsyn.org

Another synthetic route involves the oxidation of 2,5-heptanediol derivatives. benchchem.com The oxidation of diols to diketones represents a direct pathway, where the alcohol groups in 2,5-heptanediol are converted to ketone functionalities. benchchem.com

Furthermore, this compound can potentially be synthesized through the condensation reaction of acetone with acetaldehyde (B116499) in the presence of a base, although this route might involve additional steps to achieve the 1,4-diketone structure. ontosight.ai Some research also mentions diketone formation using precursors like 3,5-heptanedione (B1630319) (a 1,3-diketone) and tetra-alkylammonium salts under controlled conditions, suggesting a potential rearrangement or transformation of a 1,3-diketone to a 1,4-diketone. benchchem.com

Detailed research findings highlight the ozonolysis of nitronates as a viable route, providing specific reaction conditions and yield data. The synthesis of the intermediate 5-nitroheptan-2-one involves reacting 1-nitropropane with methyl vinyl ketone in chloroform (B151607) with diisopropylamine (B44863) at 60°C for 16 hours, resulting in a 61% yield after distillation. orgsyn.org The subsequent ozonolysis of the nitronate, formed by treating 5-nitroheptan-2-one with methanolic sodium methoxide (B1231860) at 0°C, involves bubbling an ozone-oxygen mixture through the solution for 5 hours. orgsyn.org The product, this compound, is then isolated and purified by vacuum distillation, achieving a 73% yield. orgsyn.org

The following table summarizes some of the reported synthetic methodologies and their precursors:

| Synthetic Method | Key Precursors | Reported Yield (Final Step) |

| Ozonolysis of Nitronates | 5-Nitroheptan-2-one | 73% orgsyn.org |

| Precursors to 5-Nitroheptan-2-one | 1-Nitropropane, Methyl Vinyl Ketone | 61% (for intermediate) orgsyn.org |

| Oxidation of Diol Derivatives | 2,5-Heptanediol | Not specified benchchem.com |

| Condensation (Acetone/Acetaldehyde) | Acetone, Acetaldehyde | Not specified ontosight.ai |

| Diketone Formation (from 1,3-diketone) | 3,5-Heptanedione | Not specified benchchem.com |

These diverse synthetic strategies and precursor choices reflect the versatility in accessing this compound, allowing for selection based on availability of starting materials, desired yield, and specific reaction conditions.

Reactivity Profiles and Mechanistic Investigations of 2,5 Heptanedione

Intramolecular Cyclization Reactions

The presence of two carbonyl groups within the same molecule allows 2,5-heptanedione to undergo intramolecular cyclization reactions, primarily through aldol (B89426) condensation.

Aldol Condensation Mechanisms and Kinetics

Intramolecular aldol cyclization of this compound, typically catalyzed by a base like aqueous NaOH, proceeds through a multi-step mechanism. The process begins with the deprotonation of an alpha-hydrogen adjacent to one of the carbonyl groups, forming an enolate anion. askfilo.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ketone within the same molecule, leading to the formation of a cyclic intermediate. askfilo.com Subsequent protonation and dehydration yield enone products. askfilo.com

The mechanism involves reversible aldol condensation steps, leading to a mixture of stable compounds at equilibrium. askfilo.comvaia.com The reaction starts with the addition of the hydroxide (B78521) group and concludes with aldol condensation and dehydration. askfilo.comvaia.com

Enone Formation Pathways and Product Ratios

Intramolecular aldol cyclization of this compound with aqueous NaOH yields a mixture of two enone products. benchchem.comaskfilo.compressbooks.pubopenstax.orgvaia.com These products are typically formed in an approximate ratio of 9:1. benchchem.compressbooks.pubopenstax.orgvaia.comchegg.comchegg.com The formation of these two products arises from the different possible enolate formations and subsequent cyclization pathways within the molecule. The major product is the more stable cyclic enone, while the minor product is the less stable isomer. vaia.com

Treatment of the minor enone product with aqueous NaOH can convert it into the major product through a base-catalyzed isomerization process. askfilo.comvaia.comopenstax.orgchegg.comchegg.combrainly.com This interconversion involves the addition of a hydroxide ion to the double bond of the minor product, forming an enolate intermediate. chegg.combrainly.com This intermediate undergoes a series of proton transfers and ring opening/re-closing steps, ultimately leading to the more thermodynamically stable major enone product. askfilo.comvaia.comchegg.combrainly.com

While the specific structures of the two enone products were not consistently provided across the search results, the reported 9:1 ratio indicates a clear preference for the formation of one isomer over the other under these reaction conditions. benchchem.compressbooks.pubopenstax.orgvaia.comchegg.comchegg.com

Conjugate Addition Reactions

This compound can also act as a Michael acceptor in conjugate addition reactions due to the presence of its carbonyl groups activating the alpha-carbons. benchchem.com

Michael Addition Mechanisms

The Michael reaction involves the nucleophilic addition of a Michael donor (such as an enolate or other stabilized carbanion) to a Michael acceptor, which is typically an α,β-unsaturated carbonyl compound. wikipedia.orgchemeurope.commasterorganicchemistry.comlscollege.ac.in While this compound itself is a diketone and not an α,β-unsaturated carbonyl, it can participate in Michael additions by undergoing initial reactions to form an enone, which then acts as the Michael acceptor, or by reacting with suitable nucleophiles at its activated alpha-carbons.

The general mechanism for a Michael addition involves three key steps: (1) deprotonation of the Michael donor to form a nucleophilic species (e.g., an enolate), (2) conjugate addition (1,4-addition) of the nucleophile to the electrophilic alkene of the Michael acceptor, and (3) protonation of the resulting enolate intermediate to form the final product. wikipedia.orgchemeurope.commasterorganicchemistry.comlscollege.ac.in This results in the formation of a new carbon-carbon bond at the β-carbon of the original Michael acceptor. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, its reactivity as a Michael acceptor means it can undergo conjugate addition with various nucleophilic reagents. benchchem.com The diketone structure allows for the formation of stable products through nucleophilic attack. benchchem.com

Derivatization Chemistry for Research Applications

The reactivity of this compound, particularly its γ-diketone structure, makes it useful in derivatization reactions for research applications, notably in the formation of pyrrole (B145914) adducts.

Amine-Reactive Pyrrole Adduct Formation

γ-Diketones like this compound and its structural analog 2,5-hexanedione (B30556) are known to react with primary amines, particularly with the ε-amino groups of lysine (B10760008) residues in proteins, to form pyrrole adducts. benchchem.comnih.govscienceopen.comresearchgate.netresearchgate.netmdpi.com This reaction involves Schiff base formation followed by cyclization. benchchem.comnih.gov

The formation of these pyrrole adducts is a key aspect in studies related to the neurotoxicity of certain industrial solvents like n-hexane, which is metabolized to 2,5-hexanedione. benchchem.comnih.govscienceopen.comresearchgate.netresearchgate.netmdpi.com The pyrrolated proteins can undergo oxidation and cross-linking, which can interfere with cellular processes. nih.govresearchgate.netresearchgate.netmdpi.com

The reaction of γ-diketones with amines to form pyrroles is a well-established derivatization method. For research applications, this reactivity allows for the labeling or modification of amine-containing molecules or proteins, enabling their detection or further study. The resulting pyrrole adducts can be detected using methods like Ehrlich's reagent, which reacts with pyrroles to produce a colored product. scienceopen.comresearchgate.net

Oxime Derivatization for Analytical Studies

Derivatization of carbonyl compounds, including diketones like this compound, is a common technique in analytical chemistry, particularly for gas chromatography (GC) analysis. This process modifies the compound to enhance properties such as volatility, selectivity, stability, and detectability labinsights.nl. Oxime formation is a significant derivatization method for carbonyls.

For analytical studies, this compound can undergo derivatization to form oximes. This typically involves reaction with hydroxylamine (B1172632) derivatives. For instance, O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) is a reagent used for derivatizing carbonyl compounds to form stable oximes, which are suitable for analysis by GC-MS or GC-ECD researchgate.netresearchgate.net. The reaction between a ketone and hydroxylamine involves the nucleophilic addition of the nitrogen of hydroxylamine to the carbonyl carbon, followed by the elimination of water to form the oxime.

In the context of diketones like this compound, which possesses two carbonyl groups, the derivatization reaction can potentially occur at one or both sites, leading to mono- or bis-oxime products, respectively. The specific conditions of the reaction, such as the stoichiometry of the derivatizing agent, reaction time, temperature, and pH, can influence the extent of derivatization and the ratio of products formed.

Studies involving the derivatization of dicarbonyls, such as 2,3-heptanedione (B1166720) and 2,4-pentanedione, with agents like TBOX (structure not provided in search results) have shown that derivatization of non-symmetric carbonyls can result in multiple chromatographic peaks due to the formation of stereoisomers (E and Z isomers) of the oximes nih.gov. While direct experimental data for this compound derivatization with specific reagents like PFBHA or TBOX were not extensively detailed in the provided snippets, the general principles observed for other dicarbonyls suggest that this compound would also form oximes, potentially as a mixture of isomers, making derivatization a valuable step for its analytical characterization by GC-MS or GC-ECD researchgate.netresearchgate.netnih.gov.

General Acylation Reactions and Mechanistic Considerations

Acylation reactions involve the introduction of an acyl group into a molecule. For diketones like this compound, acylation can occur at the carbon atoms adjacent to the carbonyl groups (α-carbons) due to the relatively acidic nature of the α-hydrogens. The acidity of these hydrogens is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, and in the case of 1,3-diketones (like 2,4-pentanedione or 3,5-heptanedione), the methylene (B1212753) hydrogens between the two carbonyls are particularly acidic due to the resonance stabilization of the resulting enolate ion universalclass.com. While this compound is a 1,4-diketone, its α-hydrogens still exhibit some acidity, allowing for enolate formation under basic conditions.

General acylation reactions of ketones often involve the reaction of an enolate intermediate with an acylating agent, such as an acid chloride or ester universalclass.com. The mechanism typically involves the formation of an enolate by the action of a base, followed by the nucleophilic attack of the enolate carbon on the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acid chloride or alkoxide from an ester) to form the acylated product.

For this compound, acylation could potentially occur at the methylene group between the two carbonyls or at the methyl groups adjacent to the carbonyls, depending on the reaction conditions and the base used. However, the methylene hydrogens are generally less acidic than those in 1,3-diketones.

Another relevant acylation context for diketones, particularly 1,3-diketones, is their use as ligands in coordination chemistry, where they react with metal ions to form acetylacetonate-like complexes wikipedia.org. While this compound is a 1,4-diketone, its enol form could potentially coordinate to metal centers, although the stability and formation of such complexes might differ compared to those derived from 1,3-diketones.

Friedel-Crafts acylation is a well-known method for acylating aromatic rings using acid chlorides or anhydrides catalyzed by Lewis acids like AlCl₃ libretexts.org. This reaction involves the formation of a resonance-stabilized acyl cation, which acts as the electrophile libretexts.org. While this compound itself is not typically the aromatic substrate in such a reaction, its reactivity towards electrophiles or its potential to form acylium ions under strong acidic conditions could be relevant in certain reaction pathways, although direct information on Friedel-Crafts acylation specifically involving this compound was not found in the provided snippets.

Intramolecular reactions, such as the intramolecular aldol reaction of dicarbonyl compounds, are also relevant to the reactivity of diketones. For example, 2,5-hexanedione (a 1,4-diketone) undergoes intramolecular aldol cyclization to form a five-membered ring product (a cyclopentenone) pressbooks.pubopenstax.org. Similarly, 2,6-heptanedione (B80457) ( a 1,5-diketone) yields a cyclohexenone pressbooks.pub. The intramolecular aldol cyclization of this compound with aqueous NaOH yields a mixture of two enone products, predominantly a five-membered ring product openstax.org. This highlights the ability of this compound to undergo base-catalyzed cyclization reactions involving enolate formation and subsequent intramolecular attack on a carbonyl group.

Comparative Reaction Kinetics and Thermodynamic Analyses with Analogues

Comparing the reaction kinetics and thermodynamics of this compound with its analogues, such as other heptanedione isomers (e.g., 2,4-heptanedione, 3,5-heptanedione) or structurally related diketones (e.g., 2,4-pentanedione, 2,5-hexanedione), provides insights into how the position of the carbonyl groups influences reactivity and stability.

1,3-diketones, like 2,4-pentanedione and 3,5-heptanedione (B1630319), are significantly more acidic than 1,4- or 1,5-diketones due to the enhanced resonance stabilization of their enolates universalclass.comwikipedia.org. This increased acidity affects their reactivity in reactions involving enolate formation, such as alkylation and acylation reactions universalclass.com. The methylene hydrogens between the two carbonyl groups in 1,3-diketones have pKa values typically in the range of 9-10, making them relatively acidic compared to simple ketones or diketones where the carbonyls are further apart wikipedia.org.

The tautomerization between keto and enol forms is also a key aspect influenced by the relative positions of carbonyl groups. 1,3-diketones exhibit significant enol content due to the stability gained from intramolecular hydrogen bonding in the enol form and the resonance stabilization of the enolate wikipedia.org. While this compound can also exist in keto-enol tautomeric forms, the enol content is generally lower compared to 1,3-diketones because the formation of a stable six-membered ring through intramolecular hydrogen bonding in the enol form is not possible.

The kinetics and thermodynamics of reactions involving diketones are influenced by factors such as enolate stability, steric hindrance, and the stability of the transition states and products. In intramolecular reactions, ring size preference plays a significant role. For instance, the intramolecular aldol reaction of 1,4-diketones like 2,5-hexanedione preferentially forms five-membered rings, while 1,5-diketones like 2,6-heptanedione favor six-membered rings, primarily due to the lower strain in these ring systems pressbooks.pub. The intramolecular aldol cyclization of this compound yielding predominantly a five-membered ring product is consistent with this trend openstax.org.

Comparative studies on reaction kinetics might investigate the rates of enolate formation, acylation rates, or cyclization rates for different diketone isomers under identical conditions. Thermodynamic analyses could involve determining the equilibrium constants for tautomerization or for reversible reactions like the intramolecular aldol condensation, providing information on the relative stabilities of reactants and products pressbooks.pub.

Although specific detailed kinetic and thermodynamic data comparing this compound directly with a wide range of analogues were not extensively provided in the search results, the general principles governing the reactivity and stability of 1,3-diketones versus other diketone isomers, particularly concerning enolate formation, tautomerization, and intramolecular cyclization, offer a framework for understanding the comparative behavior of this compound. The increased acidity and enol content of 1,3-diketones lead to distinct reactivity profiles compared to 1,4-diketones like this compound.

| Compound | Structure Type | Key Acidity Feature | Typical Enol Content (relative) | Preferred Intramolecular Aldol Ring Size |

| 2,4-Pentanedione | 1,3-Diketone | Acidic methylene hydrogens | High | N/A (typically intermolecular) |

| 3,5-Heptanedione | 1,3-Diketone | Acidic methylene hydrogens | High | N/A (typically intermolecular) |

| 2,5-Hexanedione | 1,4-Diketone | α-hydrogens (less acidic than 1,3) | Lower | 5-membered |

| This compound | 1,4-Diketone | α-hydrogens (less acidic than 1,3) | Lower | 5-membered (predominantly) openstax.org |

| 2,6-Heptanedione | 1,5-Diketone | α-hydrogens (less acidic than 1,3) | Lower | 6-membered |

Note: The "Typical Enol Content (relative)" is a generalization; actual values depend on the solvent and temperature. Intramolecular aldol reactions are specific cyclization pathways.

Neurotoxicological Mechanisms and Biological Interactions of 2,5 Heptanedione

Identification as a Metabolite and Associated Exposure Pathways

2,5-Heptanedione is recognized as a neurotoxic metabolite of the solvent n-heptane. researchgate.netnih.gov Human exposure to n-heptane can occur in occupational settings such as shoe and rubber factories, where it is used as an industrial solvent and in petroleum refining processes. researchgate.netnih.govnj.gov The primary route of exposure is through inhalation of n-heptane vapors, although absorption through the skin is also possible. nj.gov

The metabolism of n-heptane in the body leads to the formation of several byproducts, including this compound. researchgate.netnih.gov Studies in both rats and humans have identified various metabolites in urine following n-heptane exposure, such as 2-heptanol (B47269), 3-heptanol, 2-heptanone (B89624), and 4-heptanone. researchgate.netnih.gov While 2-heptanol is often the main metabolite, this compound is also consistently detected, albeit typically at lower concentrations. researchgate.netnih.gov The presence of this compound as a metabolite is significant because it is the agent responsible for the potential neurotoxicity associated with n-heptane exposure. researchgate.netnih.gov Although the amount of this compound produced from n-heptane exposure is generally low, its formation confirms that n-heptane can be considered a neurotoxic product. researchgate.netnih.gov

Table 1: Identified Metabolites of n-Heptane in Rat and Human Urine

| Metabolite | Found in Rats | Found in Humans |

|---|---|---|

| 2-Heptanol | Yes | Yes |

| 3-Heptanol | Yes | Yes |

| 2-Heptanone | Yes | Yes |

| 3-Heptanone | Yes | No |

| 4-Heptanol | Yes | No |

| 4-Heptanone | No | Yes |

| This compound | Yes | Yes |

| gamma-Valerolactone | Yes | No |

| 2-ethyl-5-methyl-2,3-dihydrofuran | Yes | No |

| 2,6-dimethyl-2,5-dihydropyran | Yes | No |

Source: researchgate.netnih.gov

Molecular Mechanisms of Neurotoxicity

The neurotoxicity of this compound, similar to its more studied analog 2,5-hexanedione (B30556), stems from its ability to react with and modify proteins within the axon, leading to a cascade of events that ultimately disrupts neuronal structure and function.

The initial step in the neurotoxic mechanism of γ-diketones like this compound involves the reaction of the dicarbonyl compound with primary amine groups on proteins. wikipedia.org Specifically, this compound targets the ε-amino group of lysine (B10760008) residues, which are common amino acids in axonal proteins. researchgate.netnih.gov This reaction is a condensation reaction that results in the formation of an unstable intermediate known as a Schiff base. wikipedia.orgresearchgate.net This initial binding is a critical prerequisite for the subsequent, more permanent modifications that lead to neurotoxicity. nih.gov

Following the formation of the Schiff base, an intramolecular cyclization reaction occurs. wikipedia.org This process leads to the creation of a stable, five-membered aromatic ring structure known as a 2,5-dimethylpyrrole adduct, which is covalently bound to the lysine residue of the protein. nih.govnih.gov The formation of these pyrrole (B145914) adducts is considered a crucial step in the pathogenesis of γ-diketone neurotoxicity. nih.govnih.gov Studies have shown a direct correlation between the concentration of 2,5-hexanedione and the formation of pyrrole adducts in human serum. nih.gov These pyrrole adducts can then undergo oxidation, particularly in the presence of air, which is a key step leading to further protein damage. researchgate.netnih.gov This oxidation process is pH-dependent and can be influenced by the presence of free radical initiators or scavengers. nih.gov

The oxidation of pyrrole adducts generates reactive pyrrolyl cations. researchgate.net These reactive intermediates can then form covalent bonds with other nearby molecules, leading to the cross-linking of proteins. researchgate.netnih.gov This cross-linking can occur between different pyrrole adducts (pyrrole-pyrrole bridging) or potentially with other nucleophilic groups on proteins. nih.govnih.gov The extensive cross-linking of critical axonal proteins, such as neurofilaments, alters their structure and leads to denaturation. wikipedia.orgnih.gov This process effectively creates large, insoluble protein aggregates within the axon, which disrupts the normal cytoskeletal architecture. nih.gov Studies have demonstrated that this autoxidative cross-linking is a required event in the neurotoxic process and is mediated by free radical mechanisms. nih.govnih.gov

Neurofilaments are the major structural proteins of the axon and are critical for maintaining axonal caliber and integrity. nih.govnih.gov They are a primary target of this compound's toxic effects. The pyrrole formation and subsequent cross-linking specifically affect neurofilament proteins, leading to their aggregation. nih.govnih.gov This leads to a depletion of the soluble, mobile pool of neurofilament subunits, which are necessary for the normal maintenance and turnover of the stationary neurofilament cytoskeleton. nih.govnih.gov The consequence of this disruption is axonal atrophy (a reduction in axon diameter) and the formation of characteristic giant axonal swellings filled with disorganized neurofilaments. nih.govnih.gov These pathological changes are the hallmark of the peripheral neuropathy induced by γ-diketones. nih.gov Ultimately, the severe disruption to the cytoskeleton and axonal transport results in a "dying-back" process, where the distal portions of the longest and largest nerve fibers begin to degenerate, leading to the clinical symptoms of neuropathy. wikipedia.orgnih.gov

Table 2: Summary of Research Findings on Neurofilament Impact

| Research Finding | Compound Studied | Key Observation | Reference |

|---|---|---|---|

| Depletion of soluble neurofilament proteins | 2,5-Hexanedione | Significant reduction in mobile monomeric neurofilament subunits in the spinal cord and peripheral nerves. | nih.govnih.gov |

| Formation of giant axonal swellings | 2,5-Hexanedione | Swellings filled with neurofilaments observed in distal axons. | nih.govnih.gov |

| Axonal atrophy | 2,5-Hexanedione | Reduction in axon area, occurring in parallel with behavioral deficits. | nih.govnih.gov |

| Covalent cross-linking of neurofilaments | 2,5-Hexanedione | Identified as a key event in the neurotoxic process. | dntb.gov.ua |

| Impaired neurofilament transport | 3,4-dimethyl-2,5-hexanedione | Selective and severe reduction in the transport rate of neurofilament proteins. | nih.gov |

Cellular and Systemic Biological Effects

The neurotoxicity of γ-diketones like this compound is rooted in complex interactions at the cellular level, leading to systemic neurological deficits. Research, primarily utilizing its analog 2,5-hexanedione (HD), has uncovered specific pathways and cellular responses that are disrupted. These effects range from direct cellular damage and impairment of neural regeneration to the interruption of critical signaling pathways and the induction of programmed cell death.

Exposure to γ-diketones instigates a cascade of cellular damage, particularly within the nervous system. A primary event in the secondary injury process following initial toxicant exposure is the disruption of cellular and vascular integrity. nih.gov This damage can lead to the breakdown of the blood-brain or blood-spinal cord barrier, allowing an influx of immune cells that exacerbates the injury. nih.gov

The cellular damage is accompanied by a robust neuroinflammatory response and oxidative stress. nih.gov This involves the activation of microglia, the resident immune cells of the central nervous system. nih.govnih.gov Activated microglia, along with astrocytes, release a variety of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), which can amplify the inflammatory cascade and contribute to neuronal apoptosis. nih.gov

Oxidative stress is another critical mechanism, characterized by an increased production of reactive oxygen species (ROS) and nitric oxide (NO). nih.govnih.gov This imbalance overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA, and contributing to cell death pathways. nih.gov Specific markers, such as Neuron Specific Enolase (NSE), an enzyme found in the neuronal cytoplasm, are released in high concentrations following axonal damage and are considered established biomarkers for this type of injury. nih.gov

Table 1: Key Cellular Damage Events and Associated Markers

| Damage Mechanism | Key Cellular Events & Markers | Associated Effects | References |

| Gliotoxicity | Toxic alterations and death of glial cells (e.g., Schwann cells, astrocytes). | Impaired neuronal support, disruption of myelin sheath. | nih.gov |

| Neuroinflammation | Microglial and astrocyte activation; release of pro-inflammatory cytokines (IL-1β, TNF-α). | Exacerbation of inflammation, blood-brain barrier disruption, neuronal apoptosis. | nih.govnih.govnih.gov |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO). | Damage to cellular macromolecules (lipids, proteins, DNA), induction of apoptosis. | nih.govnih.gov |

| Axonal Damage | Release of Neuron Specific Enolase (NSE). | Indicator of axonal injury and neuronal stress. | nih.gov |

Effects on Neural Progenitor Cell Proliferation and Hippocampal Neurogenesis

The neurotoxic effects of γ-diketones extend to the process of adult neurogenesis, which is critical for learning, memory, and neural plasticity. Studies using 2,5-hexanedione (HD) have shown that it impairs the generation of new neurons, particularly in the hippocampus. nih.govresearchgate.net

Research has demonstrated that HD dose-dependently suppresses the proliferation and viability of murine neural progenitor cells (NPCs) in culture. nih.govresearchgate.net This inhibitory effect is closely linked to the increased production of deleterious reactive oxygen species (ROS), suggesting that oxidative stress is a key mechanism by which HD halts the cell cycle and reduces the viability of these stem cells. nih.gov

In animal models, administration of HD was found to inhibit the proliferation of both hippocampal neurons and NPCs in the dentate gyrus of adult mice. nih.gov This indicates a clear impairment of hippocampal neurogenesis in a living system. nih.gov Furthermore, these studies observed elevated microglial activation in the hippocampus of HD-treated mice, linking the anti-neurogenic effect to a heightened neuroinflammatory state. nih.gov The compound also dose-dependently decreased the viability of primary cultured neurons, confirming its direct toxicity to mature nerve cells as well. nih.gov

Table 2: Effects of 2,5-Hexanedione on Neurogenesis

| Parameter | Finding | Proposed Mechanism | References |

| NPC Proliferation | Dose-dependently suppressed. | Increased production of Reactive Oxygen Species (ROS). | nih.govresearchgate.net |

| NPC Viability | Dose-dependently suppressed. | Increased ROS production. | nih.govresearchgate.net |

| Hippocampal Neurogenesis | Inhibited neuronal and NPC proliferation in the dentate gyrus. | Impairment of NPC proliferation and survival. | nih.gov |

| Microglial Activation | Elevated in the hippocampus and lateral ventricles. | Neuroinflammatory response contributing to toxicity. | nih.gov |

| Primary Neuron Viability | Dose-dependently decreased. | Direct neuronal toxicity. | nih.gov |

Impairment of the Glutamate-Nitric Oxide-Cyclic GMP Pathway

A crucial target of γ-diketone neurotoxicity is the glutamate-nitric oxide-cyclic GMP (cGMP) signaling pathway, a fundamental cascade for neuronal communication and plasticity. nih.gov Chronic exposure to 2,5-hexanedione has been shown to disrupt this pathway at several distinct points. nih.gov

This pathway is typically initiated by the activation of NMDA receptors by glutamate, which leads to the synthesis of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS). NO then activates soluble guanylate cyclase (sGC) to produce cGMP. nih.govresearchmap.jp

Studies on both primary cultures of cerebellar neurons and in the cerebellum of rats chronically exposed to 2,5-hexanedione revealed significant impairment. The NMDA-induced formation of cGMP was reduced by approximately 50-55%. nih.gov This was not due to a single point of failure, but rather a multi-level disruption. The activation of soluble guanylate cyclase by NO was diminished by 46-65%, and the total cellular content of both neuronal nitric oxide synthase and soluble guanylate cyclase was reduced by 20-25%. nih.gov These consistent findings across both in vitro and in vivo models suggest that disruption of this pathway is a core contributor to the neurotoxic effects of 2,5-hexanedione. nih.gov

Table 3: Impact of 2,5-Hexanedione on the Glutamate-NO-cGMP Pathway

| Pathway Component | Effect in Cultured Neurons | Effect in Rat Cerebellum (in vivo) | References |

| NMDA-induced cGMP Formation | Reduced by ~50% | Reduced by 55% | nih.gov |

| Activation of sGC by NO | Reduced by 46% | Reduced by 65% | nih.gov |

| nNOS Content | Reduced by 23% | Reduced by 25% | nih.gov |

| sGC Content | Reduced by 20% | Reduced by 21% | nih.gov |

Endoplasmic Reticulum Stress and Associated Apoptosis Signaling Pathways

Exposure to γ-diketones can trigger programmed cell death, or apoptosis, through signaling pathways originating from the endoplasmic reticulum (ER). The ER is vital for protein folding, and when misfolded proteins accumulate, a state known as ER stress occurs, which can initiate apoptosis. nih.govebi.ac.uk

Studies investigating the effects of 2,5-hexanedione (2,5-HD) on rat ovarian granulosa cells found that it promotes apoptosis by inducing ER stress. nih.gov This process involved the activation of the m-TOR signaling pathway. nih.gov Key markers of ER stress, including glucose-regulatory protein 78 (GRP78) and inositol-requiring enzyme-1 (IRE1), were elevated. nih.gov Activation of this pathway ultimately led to increased expression of pro-apoptotic factors like Bax and Caspase 3, and decreased expression of the anti-apoptotic factor Bcl-2. nih.gov

In the context of the nervous system, research on rat spinal cord neurons showed that 2,5-HD induces neuronal apoptosis via the pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) and c-Jun N-terminal kinase (JNK) pathways. portlandpress.com Exposure to the toxicant up-regulated the levels of proNGF and its receptor p75NTR, which is known to activate apoptotic signaling. portlandpress.com This, in turn, activated JNK and its downstream target c-Jun, leading to a disruption in the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, ultimately committing the neuron to apoptosis. portlandpress.com

Table 4: Apoptosis Signaling Pathways Activated by 2,5-Hexanedione

| Signaling Pathway | Key Molecular Events | Cell Type Studied | References |

| ER Stress-dependent m-TOR Pathway | - Elevated GRP78, IRE1, and JNK expression- Increased Bax and Caspase 3- Decreased Bcl-2 | Ovarian Granulosa Cells | nih.gov |

| proNGF/p75NTR and JNK Pathway | - Up-regulated proNGF and p75NTR- Activated JNK and c-Jun- Disrupted Bcl-2/Bax balance | Spinal Cord Neurons | portlandpress.com |

Comparative Neurotoxicology with Structurally Related Diketones

The study of this compound's neurotoxic potential is informed by extensive research on its close structural analog, 2,5-hexanedione. This comparative approach is essential for understanding the class effects of γ-diketones.

2,5-Hexanedione (HD) is the primary neurotoxic metabolite of the industrial solvent n-hexane and is widely regarded as the archetypal compound for studying γ-diketone neurotoxicity. nih.govnih.govtandfonline.com Its prominence in research stems from its ability to reliably produce a neurotoxic syndrome known as hexacarbon neuropathy, which affects both the central and peripheral nervous systems. nih.govportlandpress.com

The classic pathological hallmark of HD exposure is the development of giant axonal swellings filled with an accumulation of 10 nm neurofilaments. nih.govtandfonline.com This is believed to result from the covalent cross-linking of neurofilament proteins by the diketone, which impairs their normal transport along the axon. tandfonline.com This leads to progressive, distal axonopathy, where the longest and largest-diameter axons are most vulnerable. tandfonline.com

Beyond this classic mechanism, HD is used as a model to explore a wide range of neurotoxic effects. It has been established as a potent gliatoxin, highlighting the importance of glial cells in the neuropathy. nih.gov Furthermore, it is used to study mechanisms of cognitive impairment by examining its effects on pathways involved in learning and memory. nih.gov Research also utilizes HD to investigate the specific molecular pathways of neuronal cell death, including the roles of oxidative stress, neuroinflammation, ER stress, and the activation of specific apoptotic signaling cascades like the JNK and p75NTR pathways. nih.govnih.govportlandpress.com

Structure-Activity Relationships and the Significance of Diketone Spacing (γ-Diketones vs. Other Isomers)

The neurotoxicity of aliphatic ketones is intrinsically linked to their chemical structure, specifically the spatial relationship between their carbonyl groups. The term "structure-activity relationship" refers to how the molecular structure of a chemical dictates its biological effects. In the context of diketone neurotoxicity, the spacing between the two ketone groups is the critical determinant of toxic potential. Only γ-diketones, which have their carbonyl groups separated by two methylene (B1212753) carbons (at the 1,4-position), are associated with the characteristic neurotoxicity leading to axonal degeneration. This compound exemplifies this structural requirement.

The molecular basis for this specificity lies in the mechanism of pyrrole formation. The reaction of a γ-diketone, such as this compound or its well-studied analog 2,5-hexanedione, with primary amine groups, particularly the ε-amino group of lysine residues in proteins, is a critical initiating event. nih.govwikipedia.org This reaction, known as the Paal-Knorr synthesis, proceeds through the formation of a Schiff base, followed by an intramolecular cyclization to create a stable, substituted pyrrole ring. wikipedia.org This process is geometrically dependent on the 1,4-spacing of the carbonyls, which allows for the formation of the five-membered pyrrole ring.

Once formed, these pyrrole adducts on neurofilament proteins can undergo oxidation, leading to covalent cross-linking between proteins. nih.govnih.gov This intermolecular bridging alters the structure and function of neurofilaments, disrupting axonal transport and ultimately causing the characteristic "giant axonal neuropathy". nih.govnih.gov

In contrast, diketone isomers where the carbonyl groups are not in a γ (1,4) relationship, such as α- (1,2), β- (1,3), or δ- (1,5) diketones, are not neurotoxic. nih.gov These isomers are incapable of undergoing the intramolecular cyclization reaction with primary amines to form pyrrole adducts. nih.gov For instance, research comparing the neurotoxic γ-diketone 1,2-diacetylbenzene (B1203430) (1,2-DAB) with its non-neurotoxic isomer 1,3-diacetylbenzene (B146489) (1,3-DAB) demonstrates that only the γ-diketone reacts with proteins to induce neurotoxicity. nih.gov This underscores that the ability to form pyrroles is an absolute requirement for this class of compounds to exert their neurotoxic effects. nih.govnih.gov

Studies have confirmed this hypothesis by examining modified γ-diketones. For example, 3,3-dimethyl-2,5-hexanedione, a γ-diketone that cannot form pyrroles due to steric hindrance from the methyl groups, was found to be non-neurotoxic, unlike its potent isomer 3,4-dimethyl-2,5-hexanedione. nih.gov Therefore, the specific γ-spacing is the essential structural feature that enables the chemical reactions—pyrrole formation and subsequent protein cross-linking—at the heart of the neurotoxic mechanism. nih.govnih.gov

Research Findings on Diketone Isomers and Neurotoxicity

| Compound | Diketone Type | Ability to Form Pyrroles | Observed Neurotoxicity |

|---|---|---|---|

| 2,5-Hexanedione | γ (1,4) | Yes | Yes |

| This compound | γ (1,4) | Yes | Yes |

| 3,4-Dimethyl-2,5-hexanedione | γ (1,4) | Yes | Yes (Potent) |

| 1,2-Diacetylbenzene | γ (1,4) | Yes | Yes |

| 2,4-Hexanedione | β (1,3) | No | No |

| 3,3-Dimethyl-2,5-hexanedione | γ (1,4) | No (Sterically hindered) | No |

| 1,3-Diacetylbenzene | meta (1,3) | No | No |

This table summarizes the relationship between the chemical structure of various diketones and their potential to cause neurotoxicity. The key determinant is the γ-spacing of the carbonyl groups, which is necessary for pyrrole formation and subsequent toxic effects. Data compiled from multiple sources. nih.govnih.gov

Metabolic Pathways and Pharmacokinetic Research of 2,5 Heptanedione

Formation as a Metabolite of n-Heptane Exposure in Biological Systems

2,5-Heptanedione (C₇H₁₂O₂) is a γ-diketone that is not typically endogenous to biological systems but is formed as a metabolite following exposure to n-heptane, a common industrial solvent. Research has confirmed its presence in the urine of both rats and humans exposed to n-heptane. nih.gov The metabolic conversion of n-heptane to this compound is a recognized pathway, though studies indicate it is a minor one. nih.govresearchgate.net In studies involving rats exposed to n-heptane, this compound was the metabolite found in the least significant amounts. researchgate.net Similarly, in factory workers exposed to n-heptane, urinary this compound was only detectable in some samples and at very low concentrations. nih.govsigmaaldrich.com The formation of this diketone is significant from a toxicological standpoint, as its structure is linked to potential neurotoxic effects, although the low production amount from n-heptane exposure is unlikely to cause clinical damage. nih.govresearchgate.net The liver is a primary site for the metabolism of n-heptane. nj.gov

Biotransformation Pathways and Identified Intermediates (e.g., 2-heptanone (B89624), 2-heptanol)

The biotransformation of n-heptane into this compound involves a multi-step metabolic pathway primarily initiated by hydroxylation. researchgate.net The initial and major metabolic step is the hydroxylation of the n-heptane chain at the ω-1 (second carbon) and to a lesser extent, the ω-2 (third carbon) positions. researchgate.net This process yields several intermediate compounds.

Key identified intermediates in both rats and humans include:

2-Heptanol (B47269) and 3-Heptanol: These are the main biotransformation products of n-heptane. nih.govornl.gov

2-Heptanone: This ketone is a known metabolite of n-heptane found in the urine of exposed workers and is an intermediate in the pathway. nih.govwikipedia.orghmdb.ca

Other Metabolites: Further metabolites identified include 3-heptanone, 4-heptanol, 4-heptanone, 6-hydroxy-2-heptanone, and gamma-valerolactone. nih.govresearchgate.netornl.gov

The pathway specifically leading to the formation of this compound involves the subsequent biotransformation of the intermediate 2-heptanol. ornl.gov This demonstrates a clear metabolic sequence from the parent alkane to the γ-diketone.

Table 1: Key Metabolites Identified Following n-Heptane Exposure

| Metabolite | Classification | Role in Pathway | Reference |

|---|---|---|---|

| 2-Heptanol | Secondary Alcohol | Major metabolite and direct precursor to this compound | nih.govresearchgate.netornl.gov |

| 3-Heptanol | Secondary Alcohol | Major metabolite | nih.govresearchgate.netornl.gov |

| 2-Heptanone | Ketone | Intermediate metabolite | nih.govwikipedia.orghmdb.ca |

| This compound | Diketone | Minor terminal metabolite | nih.govresearchgate.net |

| 6-hydroxy-2-heptanone | Hydroxyketone | Intermediate metabolite | researchgate.netornl.gov |

| gamma-valerolactone | Lactone | Metabolite | nih.govornl.gov |

Excretion Patterns and Rates in Biological Fluids (e.g., Urine, Blood)

Following its formation, this compound and other n-heptane metabolites are primarily excreted from the body in urine. nih.govresearchgate.net Studies on factory workers exposed to n-heptane at levels between 5 and 196 mg/m³ showed urinary concentrations of this compound ranging from 0.1 to 0.4 mg/L in some individuals. nih.gov In contrast, the main metabolite, 2-heptanol, was found at higher concentrations of 0.1 to 1.9 mg/L. nih.govsigmaaldrich.com

Research indicates that this compound has a very slow excretion rate compared to other metabolites. researchgate.net In one study, 39% of the average concentration of this compound found at the end of a work week was still present at the beginning of the following week. researchgate.net This contrasts with other metabolites like 2-heptanol, which has a reported half-life of less than 3 hours after exposure ceases. researchgate.net Metabolites such as 2-heptanol are often excreted as conjugates, specifically sulfates and glucuronides. researchgate.net While metabolites are primarily measured in urine, small amounts of n-heptane and 2-heptanol have been detected in blood and tissues immediately following exposure. epa.gov

Correlations between External Exposure Levels and Internal Metabolite Concentrations

Researchers have investigated the relationship between the concentration of inhaled n-heptane and the levels of its metabolites in urine to establish biomarkers for exposure. In a controlled study, volunteers were exposed to 167, 333, and 500 ppm of n-heptane for three hours. researchgate.net Analysis of urine samples collected over the following 24 hours revealed correlations between the external exposure and the internal metabolite concentrations.

For this compound, a weak to moderate correlation was observed between its urinary excretion and the external exposure level, with a reported correlation coefficient (R) ranging from 0.332 to 0.753. researchgate.net This suggests that while a relationship exists, other factors may influence the precise concentration of this minor metabolite. Other metabolites, such as 2-ol and 3-ol, showed more consistent and moderate associations with exposure levels, particularly after creatinine (B1669602) adjustment. researchgate.net

Table 2: Correlation Between n-Heptane Metabolites in Urine and External Exposure

| Metabolite | Correlation with Exposure (Non-parametric) | Reference |

|---|---|---|

| This compound | Weak to Moderate (R = 0.332–0.753) | researchgate.net |

| 2-Heptanone | Weak to Moderate | researchgate.net |

| 3-Heptanone | Weak to Moderate | researchgate.net |

| 2-Heptanol | Moderate (with creatinine adjustment) | researchgate.net |

| 3-Heptanol | Moderate (with creatinine adjustment) | researchgate.net |

| 4-Heptanone | Lacking association | researchgate.net |

Advanced Analytical Methodologies for the Detection and Quantification of 2,5 Heptanedione

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of 2,5-Heptanedione, enabling its separation from interfering compounds prior to detection. The choice between gas and liquid chromatography typically depends on the sample matrix, concentration of the analyte, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.comresearchgate.net The methodology involves the separation of components in a mixture using the gas chromatograph (GC) and subsequent identification and quantification at a molecular level by the mass spectrometer (MS). researchgate.net In the GC, the sample is vaporized and propelled by an inert carrier gas, such as helium or nitrogen, through a capillary column. thermofisher.comresearchgate.net Compounds are separated based on their boiling points and interactions with the column's stationary phase, eluting at different retention times. thermofisher.com

Upon exiting the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). longdom.org This process fragments the molecules into a predictable pattern of ions. The mass analyzer, often a quadrupole, separates these ions based on their mass-to-charge (m/z) ratio. longdom.orgimist.ma The resulting mass spectrum serves as a chemical fingerprint, allowing for definitive identification by comparing it to spectral libraries. researchgate.net For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, which focuses on specific ions characteristic of this compound, thereby increasing sensitivity and reducing background interference. longdom.org

GC-MS is particularly valuable for monitoring this compound's analog, 2,5-hexanedione (B30556), in urine as a biomarker for n-hexane exposure, an application context directly transferable to this compound analysis. jasem.com.tr Sample preparation for biological fluids often involves an acid hydrolysis step to release conjugated forms of the dione (B5365651), followed by extraction. jasem.com.tr

High-Performance Liquid Chromatography (HPLC) in Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a predominant method for analyzing a wide range of compounds, including metabolites in biological samples. nih.govxjtu.edu.cn It is particularly useful for compounds that are non-volatile or thermally unstable, which might be a concern for GC analysis under certain conditions. When coupled with mass spectrometry (HPLC-MS), it provides detailed structural information on metabolites. nih.gov

The analysis of this compound by HPLC presents a challenge due to its lack of a strong ultraviolet (UV) absorbing group or chromophore, which results in poor sensitivity with standard UV detectors. nih.govresearchgate.net To overcome this, a common strategy is chemical derivatization, where the dione is reacted with a labeling agent to attach a UV-active or fluorescent tag. nih.gov A highly effective method for the related compound 2,5-hexanedione involves derivatization with dansylhydrazine. nih.gov The resulting dansyl-hydrazone derivative is highly fluorescent, allowing for very sensitive detection. nih.gov The derivatized analyte is then separated on a reversed-phase HPLC column, typically a C18 column, using a mobile phase gradient of acetonitrile (B52724) and a buffer. nih.gov

The successful identification of metabolites using HPLC-based techniques requires careful optimization of the chromatographic separation to resolve individual compounds and minimize interference from the biological matrix. nih.gov

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. They provide fundamental information about the molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. aralresearch.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. aralresearch.comacs.org Both ¹H NMR and ¹³C NMR are used to provide an unambiguous structural confirmation of this compound. NMR can also be used for quantitative analysis (qNMR), determining the concentration of a compound in a sample without the need for identical standards. youtube.comufc.br

For this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons. The methyl protons (CH₃) at the ends of the chain (C1 and C7) would appear as a singlet, while the methylene (B1212753) protons (CH₂) adjacent to the carbonyl groups (C3 and C4) would appear as a triplet. The central methylene protons (C4) would appear as a quintet due to coupling with the adjacent CH₂ groups. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons, which appear at a significantly downfield chemical shift, as well as distinct signals for the methyl and methylene carbons.

Infrared (IR) Spectroscopy for Compound Validation

Infrared (IR) spectroscopy is a rapid and straightforward technique used primarily to identify the functional groups present in a molecule. nih.gov The IR spectrum shows absorptions at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the most prominent and diagnostic feature is the strong absorption band associated with the stretching vibration of the two carbonyl (C=O) groups. libretexts.org

Saturated aliphatic ketones typically show a strong C=O stretching band in the region of 1705-1725 cm⁻¹. libretexts.org The presence of a strong peak in this range provides clear evidence for the ketone functional groups. Other characteristic bands include the C-H stretching vibrations for the alkane portions of the molecule, which appear in the 2850-3000 cm⁻¹ range. libretexts.org While the "fingerprint region" (below 1500 cm⁻¹) is complex, it is unique to the molecule and can be used for identification by matching the spectrum to a reference database. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a key strategy employed to improve the analytical properties of a target compound, making it easier to separate, detect, and quantify. nih.gov This is particularly important for molecules like this compound that may have low volatility for GC analysis or lack strong chromophores/fluorophores for HPLC detection. nih.govxjtu.edu.cn

For GC-MS analysis, derivatization can increase the volatility and thermal stability of a compound. Silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used to convert hydroxyl groups into more volatile trimethylsilyl (B98337) ethers, although for ketones, derivatization is less common unless other reactive groups are present. mdpi.com

For HPLC, derivatization is crucial for enhancing detector response. nih.gov The goal is to attach a moiety to the this compound molecule that has strong UV absorbance or fluorescence properties. As mentioned, reagents that react with carbonyl groups, such as hydrazines, are highly effective. The reaction of this compound with dansylhydrazine produces a highly fluorescent derivative that can be detected at very low concentrations. nih.gov Other derivatizing agents for carbonyl compounds include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which yields a colored derivative suitable for UV-Visible detection. The choice of reagent depends on the required sensitivity and the available detection equipment.

Method Validation and Reproducibility in Academic Research Settings

The reliability of any quantitative data in academic research hinges on the thorough validation of the analytical methods used. For a compound like this compound, ensuring that its detection and quantification are accurate and reproducible is paramount for the data to be considered scientifically sound. Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. ich.orgich.org Key parameters assessed during validation include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ui.ac.id These evaluations are crucial, not only for individual studies but also for ensuring that results can be compared and reproduced across different laboratories, a cornerstone of scientific advancement. europa.eu

In academic settings, while the fundamental principles of validation are the same as in regulated industrial laboratories, the application can vary. Research often involves novel matrices or lower concentrations, demanding highly sensitive and specific methods. The validation process confirms that the chosen method, whether it be Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with mass spectrometry (MS) or other detectors, can reliably measure this compound without interference from other components in the sample matrix. europa.eunih.gov

Detailed research findings from studies on closely related compounds, such as the structural isomer 2,5-Hexanedione, provide a clear framework for the validation of diones. A study on the determination of 2,5-Hexanedione in urine using Gas Chromatography with a Flame Ionization Detector (GC-FID) established key performance characteristics that serve as a benchmark for similar compounds. ui.ac.id The validation confirmed the method's suitability for routine analysis and highlights the level of rigor expected in academic research. ui.ac.id

The core validation parameters from this research are summarized below, demonstrating the method's capabilities.

Linearity and Range

Linearity is the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of standards and assessing the regression line using the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship. The validated method for 2,5-Hexanedione demonstrated excellent linearity over the concentration range of 0.1 to 2.0 µg/mL. ui.ac.id

Table 1: Linearity Data for 2,5-Hexanedione Analysis by GC-FID

| Parameter | Value | Source |

|---|---|---|

| Concentration Range | 0.1 - 2.0 µg/mL | ui.ac.id |

| Coefficient of Determination (R²) | 0.99963 | ui.ac.id |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage recovery. ich.org Precision measures the degree of agreement among a series of measurements under the same conditions and is typically expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). ui.ac.id It is often assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). ich.org For the GC-FID method, accuracy was high, with recovery values between 99.16% and 114.13%, and precision was excellent, with %CV values well within acceptable limits. ui.ac.id

Table 2: Accuracy and Precision Findings for 2,5-Hexanedione

| Parameter | Concentration (µg/mL) | Result | Source |

|---|---|---|---|

| Accuracy (% Recovery) | 0.4 | 99.16% | ui.ac.id |

| 1.2 | 114.13% | ui.ac.id | |

| 2.0 | 101.99% | ui.ac.id | |

| Precision (% CV) | 0.4 | 5.16% | ui.ac.id |

| 1.2 | 1.65% | ui.ac.id | |

| 2.0 | 2.33% | ui.ac.id |

Sensitivity and Specificity

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be measured with acceptable precision and accuracy. ui.ac.idscholars.direct Specificity is the ability to assess the analyte unequivocally in the presence of other components. ui.ac.id The validated GC-FID method demonstrated high sensitivity and specificity for the target dione. ui.ac.id

Table 3: Sensitivity and Specificity Parameters for 2,5-Hexanedione

| Parameter | Value | Source |

|---|---|---|

| Limit of Detection (LOD) | 0.054 µg/mL | ui.ac.id |

| Limit of Quantification (LOQ) | 0.18 µg/mL | ui.ac.id |

| Specificity (% CV of Blank) | 0.027% | ui.ac.id |

Reproducibility, or inter-laboratory precision, is a critical aspect that is often more challenging to establish in academic research due to variations in instrumentation and protocols. europa.eu However, the detailed reporting of validated methods, as shown in the case study, is the first step toward achieving reproducible science. By adhering to established validation guidelines, academic laboratories can produce high-quality, reliable data that can be confidently shared, compared, and built upon by the wider scientific community. ich.orgeuropa.eu

Computational Chemistry and Molecular Modeling of 2,5 Heptanedione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of 2,5-heptanedione. These calculations allow for the precise determination of molecular geometries, reaction pathways, and the stability of different chemical forms.

Density Functional Theory is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. nih.gov It is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. mdpi.comnih.gov Functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. mdpi.comnih.gov

For this compound, DFT calculations predict the bond lengths, bond angles, and dihedral angles of its most stable conformer. The geometry is optimized to a local energy minimum on the potential energy surface, and frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies). nih.gov The resulting optimized geometry provides a detailed three-dimensional picture of the molecule.

Key structural parameters predicted by DFT would include the lengths of the carbon-oxygen double bonds (C=O), which are highly polar and key to the molecule's reactivity, as well as the various carbon-carbon and carbon-hydrogen single bonds that define the molecule's backbone and shape.

| Bond Parameters | Angle Parameters | ||

|---|---|---|---|

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C2=O8 | ~1.22 | C1-C2-C3 | ~117.0 |

| C5=O9 | ~1.22 | C2-C3-C4 | ~113.0 |

| C1-C2 | ~1.51 | C3-C4-C5 | ~113.0 |

| C2-C3 | ~1.53 | C4-C5-C6 | ~117.0 |

| C3-C4 | ~1.54 | O8=C2-C3 | ~121.5 |

| C4-C5 | ~1.53 | O9=C5-C4 | ~121.5 |

| C5-C6 | ~1.53 | H-C-H | ~109.5 |

| C6-C7 | ~1.53 | H-C-C | ~109.5 |

DFT also helps elucidate reactivity. By mapping the molecular electrostatic potential (MEP), regions of positive and negative charge can be visualized. For this compound, the MEP would show negative potential (red) around the electronegative oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms and electrophilic carbonyl carbons.

This compound can exist in different spatial arrangements, known as conformations, due to the rotation around its single bonds. nih.gov Computational methods can be used to perform a conformational analysis, identifying the various stable conformers and their relative energies. nih.govresearchgate.net For a flexible molecule like this compound, this would involve exploring the potential energy surface to find various low-energy structures, which could range from extended, linear shapes to more folded ones.

A crucial aspect of dicarbonyl chemistry is keto-enol tautomerism, an equilibrium between the diketo form and one or more enol isomers. masterorganicchemistry.com For γ-diones such as this compound, the two carbonyl groups are separated by two methylene (B1212753) groups (C3 and C4). This separation is too large to allow for the formation of a stable, six-membered intramolecular hydrogen bond that is characteristic of the enol form of β-diones (e.g., acetylacetone). This intramolecular hydrogen bond is a major stabilizing factor for the enol tautomer in β-dicarbonyl systems. masterorganicchemistry.com

Due to the absence of this significant stabilizing interaction, computational studies predict that the diketo form of this compound is substantially more stable than its enol tautomers. orientjchem.org The energy difference between the keto and enol forms can be calculated using DFT, with the diketo form typically being lower in Gibbs free energy. researchgate.net While multiple enol forms are possible (by deprotonation at C3, C4, or C6), none benefit from the strong intramolecular stabilization seen in smaller diones. The equilibrium, therefore, heavily favors the diketo tautomer under standard conditions.

| Tautomer | Key Structural Feature | Predicted Relative Gibbs Free Energy (ΔG, kcal/mol) | Reason for Instability |

|---|---|---|---|

| Diketo | Two C=O groups | 0.0 (Most Stable) | N/A |

| Enol (at C4) | C4=C5(OH) | > +10 | Lack of conjugation and intramolecular H-bond |

| Enol (at C3) | C2(OH)=C3 | > +10 | Lack of conjugation and intramolecular H-bond |

| Dienol | Two C=C(OH) groups | > +20 | Highly unfavorable without stabilizing factors |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying the detailed electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. In an MD simulation, a molecule like this compound would be placed in a simulation box, typically filled with solvent molecules like water, and the system's evolution is tracked by solving Newton's equations of motion for every atom.

MD simulations would reveal the nature of intermolecular interactions between this compound and surrounding water molecules. The polar carbonyl groups are expected to act as hydrogen bond acceptors, forming transient hydrogen bonds with the hydrogen atoms of water. The simulation can quantify the number, lifetime, and geometry of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule. This information is crucial for understanding the molecule's solubility and how it behaves in an aqueous biological environment.

Prediction of Reactivity and Biological Interaction Mechanisms

A key aspect of this compound's biological relevance is its role as a neurotoxic metabolite. Its mechanism of action is believed to be analogous to that of the well-studied neurotoxin 2,5-hexanedione (B30556). This involves the covalent modification of proteins through a reaction with the primary amine group of lysine (B10760008) residues.

Computational modeling can be employed to predict and analyze this interaction. The reaction between a γ-dione and a primary amine is known as the Paal-Knorr synthesis, which results in the formation of a substituted pyrrole (B145914). researchgate.net The proposed mechanism involves:

Nucleophilic attack of the lysine's amino group on one of the carbonyl carbons of this compound.

Formation of a hemiaminal intermediate, followed by dehydration to form an imine (Schiff base).

Intramolecular cyclization, where the second carbonyl group is attacked by the enamine tautomer of the Schiff base.

A final dehydration step to yield a stable, substituted pyrrole ring covalently attached to the protein.

Computational methods can model this entire process:

Molecular Docking: This technique can predict how this compound might initially bind to a protein. It places the ligand (this compound) into the binding site of a receptor (a protein containing lysine) and scores the different poses to find the most favorable orientation for a reaction.

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the chemical reaction itself, a QM/MM approach is often used. The reacting parts (this compound and the lysine side chain) are treated with high-level quantum mechanics to accurately model the bond-breaking and bond-forming events, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This allows for the calculation of the reaction pathway and the activation energies for each step, confirming the feasibility of the Paal-Knorr mechanism in a biological context.

Electronic Structure and Properties Relevant to Biological Activity and Molecular Switching

The electronic structure of this compound, particularly its frontier molecular orbitals (FMOs), is central to its reactivity.

The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons. For this compound, the HOMO would have significant contributions from the lone pair electrons on the two oxygen atoms, making these sites nucleophilic.

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that can accept electrons. The LUMO would be localized on the electrophilic carbonyl carbons, making them susceptible to nucleophilic attack, such as by a lysine residue.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.